REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=[O:3])[CH3:2].Cl.[CH3:11][NH:12][CH3:13].O1CCO[CH2:15]1.Cl>>[CH3:11][N:12]([CH3:15])[CH2:13][CH2:2][C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[O:3] |f:1.2|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
24.5 g
|
Type
|
reactant
|
Smiles
|
Cl.CNC
|
Name
|
|
Quantity
|
74.1 g
|
Type
|
reactant
|
Smiles
|
O1COCC1
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated to exactly 90° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained at that temperature for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
DISTILLATION
|
Details
|
Excess dioxolane is distilled off
|
Name
|
|
Type
|
|
Smiles
|
CN(CCC(=O)C1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |